1-(2-Ethynylphenyl)cyclobutanamine
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Overview
Description
1-(2-Ethynylphenyl)cyclobutanamine is an organic compound characterized by a cyclobutane ring attached to an amine group and a phenyl ring substituted with an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethynylphenyl)cyclobutanamine typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions or other ring-forming methodologies.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of more robust catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethynylphenyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to convert the amine to a more reactive intermediate.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or cyclobutanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2-Ethynylphenyl)cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 1-(2-Ethynylphenyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(2-Methoxyphenyl)cyclobutanamine
- 1-(2-Chlorophenyl)cyclobutanamine
- 1-(2-Bromophenyl)cyclobutanamine
Comparison: 1-(2-Ethynylphenyl)cyclobutanamine is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H13N |
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Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(2-ethynylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H13N/c1-2-10-6-3-4-7-11(10)12(13)8-5-9-12/h1,3-4,6-7H,5,8-9,13H2 |
InChI Key |
SPNKVQFFHPIQKG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1C2(CCC2)N |
Origin of Product |
United States |
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